Boc-Ala-NH2
Overview
Description
Boc-Ala-NH2 is a modified amino acid derivative commonly used in peptide synthesis. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect the amine functionality during peptide synthesis. The "Ala" represents the amino acid alanine, and "NH2" indicates the presence of an amine group.
Synthesis Analysis
The synthesis of Boc-Ala-NH2 and related peptides typically involves standard peptide coupling methods. For instance, the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/AtOH) coupling method, starting from the Boc-AzPip-OBzl intermediate . This method is a common approach in peptide synthesis, where the Boc group serves as a temporary protective group for the amine, which can later be removed under acidic conditions.
Molecular Structure Analysis
The molecular structure of peptides containing Boc-Ala has been extensively studied using X-ray diffraction. For example, the peptide Boc-L-Ala-ΔPhe-ΔPhe-NHMe was found to adopt an incipient 3_10-helix in the solid state, stabilized by intramolecular hydrogen bonds . The presence of the Boc group does not hinder the ability of the peptide to form secondary structures such as helices.
Chemical Reactions Analysis
The Boc group in Boc-Ala-NH2 is sensitive to acidic conditions and can be removed to expose the free amine. This deprotection step is a common chemical reaction in peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group's stability under basic conditions allows for selective deprotection in the presence of other protective groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-Ala-NH2 derivatives are influenced by the presence of the Boc group, which increases the steric bulk and modifies the solubility of the compound. For instance, the Boc-Gly-Trp-Ala-OtBu peptide adopts a type-Iβ-turn in the solid state, with a weak intramolecular hydrogen bond, suggesting that the Boc group can influence the overall conformation and hydrogen bonding patterns of peptides .
Scientific Research Applications
Investigation of Protein-Protein Interactions
- Summary : BADG is used to unravel the complex binding mechanisms between proteins, enzymes, and small molecules .
- Methods : The peptide forms hydrogen bonds with a diverse array of substrates. Its amide group enables covalent bonding with multiple substrates .
- Results : This has proven invaluable in understanding the interactions between different proteins and enzymes .
Elucidation of Enzyme-Substrate Interactions
- Summary : BADG is used to study intricate enzyme-substrate interactions .
- Methods : The specific amino acids it comprises, such as alanine, glycine, and glutamic acid, allow the peptide to form hydrogen bonds with a diverse array of substrates .
- Results : This has facilitated a deeper understanding of how enzymes interact with their substrates .
Exploration of Protein-Ligand Interactions
- Summary : BADG is used to explore protein-ligand interactions .
- Methods : The peptide’s ability to bind to an extensive range of substrates is leveraged to study these interactions .
- Results : This has led to insights into how proteins interact with various ligands .
Dual Protection of Amino Functions
- Summary : Boc-protection is used in the dual protection of amino functions .
- Methods : The Boc-group is introduced to protect an amino function, and it can accommodate two such groups. This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : This method has facilitated the synthesis of multifunctional targets and has been particularly useful when amino functions often occur in this context .
Synthesis of Multifunctional Targets
- Summary : Boc-protection is used in the synthesis of multifunctional targets .
- Methods : The Boc-group is introduced to protect an amino function, allowing for the synthesis of complex molecules .
- Results : This method has enabled the synthesis of a wide range of multifunctional targets .
One-Pot Amidation of N-Protected Amines
- Summary : Boc-protection is used in the one-pot amidation of N-protected amines .
- Methods : The Boc-group is introduced to protect an amino function, allowing for the one-pot amidation of N-protected amines .
- Results : This method has facilitated the synthesis of a wide range of amides .
Chemoselective BOC Protection of Amines
- Summary : Boc-protection is used in the chemoselective protection of amines .
- Methods : This method involves the use of Boc anhydride and does not require any catalyst or solvent. The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of Anticancer Drugs
- Summary : Boc-protected peptides, such as “(KLAKLAK)2-NH2”, are used in the synthesis of anticancer drugs .
- Methods : The Solid Phase Peptide Synthesis (Fmoc-strategy) is used for the synthesis of target molecules, analogs of "(KLAKLAK)2-NH2" .
- Results : These peptides are good candidates for anticancer drugs due to their natural existence in the body and lack of secondary effects .
Safety And Hazards
When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426725 | |
Record name | Boc-Ala-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-NH2 | |
CAS RN |
85642-13-3 | |
Record name | Boc-Ala-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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